2,6-difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
The compound 2,6-difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a tetrahydroquinoline derivative featuring a 2,6-difluorobenzamide moiety and a propane-1-sulfonyl substituent at the 1-position of the tetrahydroquinoline core.
Properties
IUPAC Name |
2,6-difluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O3S/c1-2-11-27(25,26)23-10-4-5-13-12-14(8-9-17(13)23)22-19(24)18-15(20)6-3-7-16(18)21/h3,6-9,12H,2,4-5,10-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIKNACSGGNSBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bischler-Napieralski Cyclization
A classical method involving the cyclodehydration of β-phenylethylamides using phosphoryl chloride (POCl₃) or similar reagents. For example:
Key parameters include reaction temperature (80–120°C) and catalyst selection (e.g., Pd/C for hydrogenation).
Catalytic Hydrogenation of Quinoline
Direct hydrogenation of quinoline derivatives over platinum(IV) oxide (PtO₂) or ruthenium catalysts under high-pressure H₂ (3–5 atm) yields tetrahydroquinoline. This method avoids harsh acidic conditions but requires precise control of stereochemistry.
Introduction of the propane-1-sulfonyl group proceeds via nucleophilic substitution. The amine group in 1,2,3,4-tetrahydroquinolin-6-amine reacts with propane-1-sulfonyl chloride in the presence of a base:
Optimization Insights :
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) minimizes side reactions.
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Base : Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) ensures efficient deprotonation.
Amidation with 2,6-Difluorobenzoic Acid
The final step couples the sulfonylated tetrahydroquinoline with 2,6-difluorobenzoyl chloride:
Critical Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Coupling Reagent | HATU/DIPEA | 85–92% |
| Solvent | DMF or Acetonitrile | Minimizes racemization |
| Reaction Time | 4–6 hours | Completes acylation |
Side reactions, such as over-sulfonylation, are mitigated by stoichiometric control.
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystals with >98% purity. Melting point analysis (163–165°C) confirms consistency.
Chromatographic Methods
Flash column chromatography (silica gel, ethyl acetate/hexane gradient) resolves residual sulfonyl chloride or unreacted amine.
Spectroscopic Validation
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¹H NMR : Peaks at δ 7.8–8.1 ppm (aromatic protons), δ 3.2–3.6 ppm (tetrahydroquinoline CH₂), δ 1.2–1.5 ppm (propane-sulfonyl CH₂).
Industrial-Scale Adaptations
For large-scale production, continuous-flow reactors enhance reproducibility:
Chemical Reactions Analysis
Types of Reactions
Oxidation: Potential oxidation reactions can occur at the tetrahydroquinoline ring, transforming it into a more aromatic quinoline structure.
Reduction: The sulfonyl group can be reduced under strong reducing conditions, possibly leading to the formation of thioethers.
Substitution: The fluoro groups at the 2 and 6 positions could undergo nucleophilic aromatic substitution, given a strong enough nucleophile and appropriate conditions.
Common Reagents and Conditions
Oxidation: Agents like m-chloroperbenzoic acid or potassium permanganate in an acidic medium.
Reduction: Lithium aluminium hydride or other strong hydride donors.
Substitution: Nucleophiles like amines or alkoxides in polar aprotic solvents under heating.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Thioether or amine derivatives.
Substitution: Depending on the nucleophile, products could include substituted tetrahydroquinolines or new fluoro-substituted derivatives.
Scientific Research Applications
The compound has been identified as a selective inhibitor of PTP1B, an enzyme that plays a critical role in insulin and leptin signaling pathways. This inhibition is significant for the following reasons:
- Enhancement of Insulin Sensitivity : In vitro studies demonstrate that 2,6-difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide enhances insulin sensitivity and glucose tolerance in animal models. This positions it as a promising candidate for treating type 2 diabetes and obesity.
- Safety Profile : Preliminary preclinical trials indicate a favorable safety profile for the compound, suggesting its potential for further development in clinical settings.
Applications in Medicinal Chemistry
The primary applications of this compound lie within the realm of medicinal chemistry, particularly concerning metabolic disorders and cancer therapy:
Therapeutic Applications
The ability to inhibit PTP1B suggests potential therapeutic applications in:
- Type 2 Diabetes : By improving insulin signaling, the compound could serve as a treatment option for individuals with insulin resistance.
- Obesity Management : Enhanced leptin signaling may contribute to appetite regulation and weight management strategies.
Cancer Research
Research indicates that similar compounds exhibit kinase inhibition properties, which are crucial in cancer therapy:
- Kinase Inhibition : The compound may inhibit various kinases involved in cancer progression. This inhibition can potentially reduce cell proliferation and survival rates in cancer cells .
Synthesis and Purification
The synthesis of this compound typically involves several key steps:
- Starting Materials : Utilization of appropriate precursors that contain the requisite functional groups.
- Reactions : Standard organic synthesis methods are employed to facilitate the formation of the desired product.
- Purification : High purity levels are achieved through recrystallization techniques essential for biological testing.
Mechanism of Action
The compound's mechanism of action can be attributed to its interaction with specific molecular targets:
Molecular Targets: May include enzymes, receptors, or nucleic acids.
Pathways Involved: Could modulate signaling pathways, inhibit enzymatic activity, or alter gene expression depending on the application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
A comparative analysis of key analogs is summarized in Table 1.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Functional Group Impact
- Propane-1-Sulfonyl vs. Sulfonyl groups are also known to improve binding affinity in protease inhibitors, suggesting possible pharmacological relevance .
- Diazenyl vs. Benzamide (CTDB) : CTDB’s diazenyl benzonitrile moiety facilitates adsorption onto Au electrodes, critical for its role as a leveler in electrodeposition. In contrast, the target’s benzamide group may favor interactions with biological targets or polar solvents .
Research Findings and Data Gaps
- CTDB in Electrodeposition : In situ spectroscopy reveals CTDB adsorbs on Au electrodes, suppressing dendritic growth during electrodeposition. The target compound’s sulfonyl group could exhibit analogous surfactant-like behavior, warranting further spectroelectrochemical studies .
- Pharmacological Potential: While ’s patent highlights tetrahydroquinoline-thiazole hybrids, the lack of explicit data for the target compound limits direct bioactivity comparisons .
Biological Activity
2,6-Difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic compound with significant biological activity. It primarily functions as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in the regulation of insulin and leptin signaling pathways. This inhibition positions the compound as a potential therapeutic agent for metabolic disorders such as type 2 diabetes and obesity.
- Molecular Formula : C19H20F2N2O3S
- Molecular Weight : Approximately 394.4 g/mol
- Physical State : White solid
- Melting Point : 163°C to 165°C
The biological activity of this compound is primarily attributed to its role as a PTP1B inhibitor. By inhibiting this enzyme, the compound enhances insulin sensitivity and glucose tolerance in various animal models. This mechanism is crucial for developing treatments aimed at improving metabolic health.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits PTP1B activity. The following table summarizes key findings from these studies:
In Vivo Studies
Animal studies have provided further insights into the compound's efficacy:
| Study Reference | Model Used | Dosage (mg/kg) | Result |
|---|---|---|---|
| Obese mice | 10 | Reduced body weight and fat mass | |
| Diabetic rats | 5 | Lowered blood glucose levels | |
| Insulin-resistant mice | 20 | Enhanced glucose tolerance |
Safety Profile
Preclinical trials indicate that this compound possesses a favorable safety profile. No significant adverse effects were reported at therapeutic doses in animal models.
Case Studies and Clinical Implications
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Type 2 Diabetes : A study involving diabetic rats showed that treatment with the compound resulted in significant reductions in fasting blood glucose levels and improved insulin sensitivity compared to controls.
- Obesity Management : In obese mouse models, administration of the compound led to a notable decrease in body weight and fat accumulation over a period of four weeks.
These findings suggest that the compound could be a promising candidate for further clinical development aimed at treating metabolic disorders.
Q & A
Q. What are the critical synthetic challenges in preparing 2,6-difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide, and how can they be methodologically addressed?
Answer: The synthesis involves three key steps: (1) formation of the tetrahydroquinoline scaffold, (2) sulfonylation of the tetrahydroquinoline nitrogen, and (3) coupling with 2,6-difluorobenzamide. Challenges include low yields during sulfonylation due to steric hindrance from the propane-1-sulfonyl group. Optimizing reaction conditions (e.g., using polar aprotic solvents like dichloromethane at 0–5°C) and stoichiometric control (e.g., 1.1 equivalents of sulfonyl chloride) can mitigate side reactions . Characterization of intermediates via LC-MS and H/C NMR is essential to confirm structural integrity .
Q. How can researchers verify the structural stability of this compound under physiological conditions?
Answer: Stability assays should include:
- pH-dependent degradation studies (e.g., incubate at pH 2.0, 7.4, and 9.0 at 37°C for 24–72 hours).
- Mass spectrometry to detect hydrolysis products (e.g., cleavage of the sulfonamide or benzamide bond).
- Circular dichroism (CD) or X-ray crystallography to assess conformational changes in the tetrahydroquinoline ring under stress .
Advanced Research Questions
Q. What computational methods are suitable for predicting the binding affinity of this compound to kinase targets (e.g., BRAF V600E)?
Answer:
- Molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of BRAF V600E (PDB ID: 3OG7) to model interactions with the sulfonamide and fluorinated benzamide groups.
- Molecular dynamics simulations (GROMACS) to assess stability of the ligand-protein complex over 100 ns.
- Free-energy perturbation (FEP) calculations to quantify contributions of fluorine substitutions to binding energy .
Q. How can contradictory bioactivity data (e.g., IC50_{50}50 variability across cell lines) be systematically resolved?
Answer:
- Dose-response standardization : Use identical assay conditions (e.g., ATP concentration for kinase assays).
- Cell-line profiling : Compare genetic backgrounds (e.g., BRAF wild-type vs. mutant lines) to identify off-target effects.
- Meta-analysis of published IC values with sensitivity adjustments for assay methodologies (e.g., fluorescence vs. radiometric readouts) .
Methodological Design and Optimization
Q. What in vitro assays are optimal for evaluating this compound’s anti-inflammatory potential?
Answer:
- NF-κB luciferase reporter assay in HEK293T cells to measure inhibition of inflammatory pathways.
- Cytokine profiling (ELISA or multiplex assays) for TNF-α, IL-6, and IL-1β suppression in LPS-stimulated macrophages.
- Selectivity screening against COX-1/COX-2 to rule out nonspecific cyclooxygenase inhibition .
Q. How should researchers design a structure-activity relationship (SAR) study for the propane-1-sulfonyl group?
Answer:
- Variation of sulfonyl substituents : Synthesize analogs with methyl, ethyl, or aryl sulfonyl groups.
- Pharmacophore mapping : Use comparative molecular field analysis (CoMFA) to correlate substituent size/electrostatics with activity.
- In silico ADMET prediction (e.g., SwissADME) to prioritize analogs with favorable solubility and metabolic stability .
Data Interpretation and Theoretical Frameworks
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?
Answer:
Q. How can conflicting results in enzyme inhibition vs. cellular efficacy be reconciled?
Answer:
- Permeability assays (Caco-2 or PAMPA) to assess cellular uptake limitations.
- Target engagement studies (e.g., cellular thermal shift assay, CETSA) to confirm intracellular target binding.
- Metabolite identification (LC-HRMS) to detect active/inactive derivatives .
Ethical and Methodological Gaps
Q. What are the understudied toxicological risks of chronic exposure to fluorinated benzamide derivatives?
Answer:
- Genotoxicity screening : Ames test for mutagenicity and micronucleus assay for chromosomal damage.
- Off-target profiling (e.g., kinase panel screening at 1 µM).
- Environmental impact assessment : Biodegradability studies (OECD 301F) to evaluate ecotoxicity .
Q. Why is there limited data on the enantiomeric purity of this compound, and how can this gap be addressed?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
